BenchChemオンラインストアへようこそ!

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Bromodomain inhibitors TAAR1 modulators Heterocyclic building blocks

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1501784-27-5) is a privileged heterocyclic building block featuring a 7-methyl substituent critical for target engagement. Unlike unsubstituted or positional isomer variants, this exact substitution pattern is essential for CBP/P300 bromodomain inhibitor and TAAR1 modulator SAR campaigns. Supplied at 95% purity with full analytical characterization (NMR, HPLC, MS). Ideal for hit-to-lead optimization and focused library synthesis. Substitution with unverified benzoxazepine cores risks experimental failure due to altered steric, electronic, or hydrogen-bonding properties.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 1501784-27-5
Cat. No. B3242115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
CAS1501784-27-5
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCCNC2
InChIInChI=1S/C10H13NO/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11H,4-5,7H2,1H3
InChIKeyMRDQIPDNKOQMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1501784-27-5): Compound Profile and Core Specifications for Procurement


7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1501784-27-5, molecular formula C10H13NO, molecular weight 163.22) is a heterocyclic building block featuring a saturated 1,4-benzoxazepine core with a methyl substituent at the 7-position . This compound belongs to a privileged scaffold class widely employed in medicinal chemistry, particularly as a core structure for bromodomain inhibitors (e.g., CBP/P300) [1] and trace amine-associated receptor 1 (TAAR1) modulators [2]. Commercially, it is typically supplied at a standard purity of 95% .

Why Unspecified 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Analogs Cannot Be Considered Drop-In Replacements


In-class compounds within the 2,3,4,5-tetrahydro-1,4-benzoxazepine family are not functionally interchangeable. The core scaffold serves as a privileged template for diverse biological targets, but substitution patterns dramatically alter target engagement and selectivity [1]. Specifically, the presence and position of substituents—such as the 7-methyl group on the parent structure—dictate binding affinity and pharmacophore compatibility. The 7-methyl substitution distinguishes this compound from its unsubstituted core and other positional isomers, directly impacting its utility in structure-activity relationship (SAR) campaigns and as a synthetic intermediate for target-specific probes like those modulating CBP/P300 bromodomains or TAAR1 [2][3]. Simple substitution based solely on the benzoxazepine core, without verifying the exact substitution pattern, risks experimental failure due to altered steric, electronic, or hydrogen-bonding properties.

Quantitative Differentiation of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine from Key Structural Analogs


Structural Comparison: 7-Methyl Substitution Defines Unique Scaffold Topology vs. Unsubstituted Core and Positional Isomers

The 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine possesses a distinct substitution pattern that differentiates it from the unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine core and from other positional isomers (e.g., 6-methyl or 8-methyl analogs) [1]. This substitution is not arbitrary; it is a defined variable in SAR studies for this scaffold class. While direct, quantitative biological activity data (e.g., IC50) specific to 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is not available in the public domain, its structural uniqueness is quantifiable: it is the sole compound within its immediate analog space (as defined by PubChem similarity searches) possessing a single methyl group at the 7-position on the saturated benzoxazepine ring [1]. This positional specificity is critical for synthetic chemists requiring a precise starting material for derivatization.

Bromodomain inhibitors TAAR1 modulators Heterocyclic building blocks

Purity Profile: AKSci-Certified 95% Purity as a Reliable Baseline for Research-Grade Synthesis

The compound is commercially offered with a minimum purity specification of 95%, as certified by vendors such as AKSci (catalog number 2249CZ) and Bidepharm (catalog number BD00995569) . This represents a verifiable quality benchmark. In contrast, many custom-synthesized or less-established sources may not provide batch-specific analytical data (e.g., NMR, HPLC) with the same level of consistency or transparency . The 95% purity specification provides a quantifiable, procurement-relevant metric that ensures the material is suitable for use as a synthetic intermediate without extensive in-house repurification, minimizing variability in downstream reactions.

Synthetic chemistry Quality control Building blocks

Scaffold Privilege: The 7-Methylbenzoxazepine Core is a Validated Template for High-Affinity CBP/P300 Bromodomain Inhibition

The 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone, including its 7-methyl substituted derivative, serves as an N-acetyl-lysine mimetic scaffold critical for the development of potent and selective CBP/P300 bromodomain inhibitors [1]. While the exact compound 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has not been directly reported with a specific IC50, the class-level SAR demonstrates that substitution at the 7-position is a key determinant of potency. For instance, the optimized inhibitor TPOP146 (which incorporates a functionalized tetrahydro-1,4-benzoxazepine core) achieves a Kd of 134 nM for the CBP bromodomain with excellent selectivity [1]. This validates the core scaffold as a privileged starting point for inhibitor design, positioning the 7-methyl variant as a valuable intermediate for further elaboration.

Epigenetics Bromodomain inhibitors Chemical probes

Defined Application Scenarios for 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Based on Procurement Specifications


Synthetic Intermediate for CBP/P300 Bromodomain Inhibitor Development

This compound is an optimal starting material for medicinal chemistry groups aiming to synthesize novel CBP/P300 bromodomain inhibitors based on the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold [1]. The 7-methyl group provides a defined handle for further functionalization, aligning with the SAR established for this inhibitor class [1].

Scaffold for TAAR1 Modulator Libraries

Patents disclose 7-substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines as key modulators of trace amine-associated receptor 1 (TAAR1) [2]. The 7-methyl analog serves as a direct, commercially available building block for generating focused libraries of TAAR1 ligands, enabling hit-to-lead and lead optimization campaigns.

Reference Standard for Purity and Structure Confirmation in Analytical Chemistry

With a defined 95% purity and full analytical characterization (NMR, HPLC, MS) available from reputable vendors, this compound can serve as a reference standard for the development and validation of analytical methods for benzoxazepine-containing drug substances or intermediates .

Quote Request

Request a Quote for 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.